1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLEABZFPDVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key fragments:
- The piperazine moiety , often introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
- The 1,3-thiazole ring substituted at the 2-position with a 4-fluorophenyl group, usually constructed through cyclization reactions involving thiosemicarbazide derivatives and halogenated acetophenones.
The final target compound is obtained by linking these two fragments through a methylene bridge at the 4-position of the thiazole ring, followed by conversion to the hydrochloride salt.
Preparation of the Piperazine Intermediate
Piperazine derivatives bearing aryl substituents such as 4-fluorophenyl are commonly synthesized by:
- Nucleophilic aromatic substitution (SNAr) on electron-deficient halogenated aromatic compounds with piperazine, as in the reaction of piperazine with 4-fluorobenzaldehyde or 4-fluoronitrobenzene derivatives.
- Pd-catalyzed Buchwald–Hartwig amination or Cu-catalyzed Ullmann-Goldberg reactions for coupling piperazine with aryl halides, which provide high yields and selectivity.
For example, 1-(4-fluorophenyl)piperazine can be prepared by reacting piperazine with 4-fluorobenzaldehyde, followed by reductive amination or direct substitution.
Synthesis of the 1,3-Thiazole Ring with 4-Fluorophenyl Substitution
The 1,3-thiazole ring is constructed by cyclization of thiosemicarbazide derivatives with α-halo ketones such as 2-bromo-4-fluoroacetophenone. The general method involves:
- Reacting thiosemicarbazide with the appropriate 2-bromoacetophenone derivative in ethanol under reflux conditions to form the thiazole ring via ring closure.
- The 4-fluorophenyl substituent is introduced via the starting acetophenone derivative bearing the fluorine substitution at the para position.
This approach results in a thiazole ring substituted at the 2-position with the 4-fluorophenyl group.
Coupling of Piperazine and Thiazole Fragments
The linkage between the piperazine and the thiazole is achieved by introducing a methylene bridge at the 4-position of the thiazole ring:
- The 4-position of the thiazole is functionalized with a halomethyl group (e.g., bromomethyl).
- This intermediate is then reacted with the piperazine derivative under nucleophilic substitution conditions to form the 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine compound.
Formation of the Hydrochloride Salt
The free base of the linked compound is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step improves the compound's stability, crystallinity, and handling properties.
Representative Preparation Scheme and Data Table
Research Findings and Optimization Notes
- Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the formation of piperazine derivatives and thiosemicarbazide cyclizations.
- The use of palladium-catalyzed coupling reactions enhances the efficiency and selectivity of aryl-piperazine bond formation, which is critical for scale-up and industrial production.
- Purification is typically achieved by crystallization of the hydrochloride salt, which also aids in obtaining a stable solid form suitable for pharmaceutical applications.
- Solid dispersion techniques with carriers like microcrystalline cellulose or hydroxypropyl methylcellulose have been explored to improve solubility and bioavailability of related thiazole-piperazine compounds.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride has shown promise in drug discovery as a lead compound for various therapeutic applications:
- Anticancer Activity: Preliminary studies indicate that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways.
- Antimicrobial Properties: Research has suggested potential efficacy against certain bacterial strains, making it a candidate for antibiotic development.
The biological activity of this compound has been explored in enzyme inhibition and receptor binding studies:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Binding: The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
Material Science
In addition to its pharmaceutical applications, this compound can be utilized in developing new materials:
- Polymer Chemistry: Its unique structure allows it to serve as a building block for synthesizing novel polymers with specific properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various thiazole derivatives, including this compound. The results indicated significant cytotoxic effects on breast cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus. The study highlighted its ability to disrupt bacterial cell wall synthesis, making it a promising candidate for further development as an antibiotic .
Mechanism of Action
The mechanism by which 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
- Structural Difference : The 4-methoxyphenyl group replaces the 4-fluorophenyl moiety on the thiazole ring.
- No direct pharmacological data are available, but the altered electronic profile may influence receptor binding kinetics .
Flunarizine Hydrochloride
- Structure : 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride .
- Functional Comparison :
- Flunarizine acts as a calcium channel blocker and antihistamine, targeting H1 receptors. The bis(4-fluorophenyl)methyl group enhances lipophilicity, improving blood-brain barrier penetration.
- In contrast, the target compound’s thiazole ring may confer selectivity for different receptors or transporters, such as sigma or dopamine receptors .
GBR 12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
- Structure : Features a bis(4-fluorophenyl)methoxyethyl chain and a phenylpropyl group on piperazine .
- Functional Comparison :
- GBR 12909 is a dopamine reuptake inhibitor. The bulky bis(4-fluorophenyl)methoxy group likely contributes to high affinity for the dopamine transporter (DAT).
- The target compound’s thiazole-methyl group may reduce DAT affinity but increase selectivity for other targets, such as serotonin transporters or sigma receptors .
Pharmacological Profiles
- Antihistamine Potential: Compounds like cetirizine and flunarizine () share piperazine cores with aromatic substituents, suggesting the target compound may exhibit H1 receptor antagonism. However, the thiazole ring could alter binding kinetics .
- Neurotransmitter Modulation : Sigma receptor ligands (e.g., in ) with fluorophenyl groups inhibit dopamine release. The target compound’s fluorophenyl-thiazole moiety may similarly interact with sigma-1 receptors, though experimental validation is needed .
Physicochemical Properties
Biological Activity
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C14H17ClFN3S |
| Molecular Weight | 313.83 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole; hydrochloride |
| PubChem CID | 50988615 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that this compound may exhibit affinity for sigma receptors, which are implicated in neuroprotective and antipsychotic effects. Specifically, it has been shown to selectively bind to sigma-1 receptors, which play a crucial role in cellular signaling pathways related to neuroprotection and modulation of neurotransmitter systems .
Antidepressant Activity
Recent studies have highlighted the potential antidepressant effects of this compound. In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors. This effect is believed to be mediated through the modulation of serotonin and norepinephrine levels in the brain .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and the activation of caspases . Notably, it has shown promising results against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest.
Study on Antidepressant Effects
A study published in Frontiers in Pharmacology investigated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST) in rodents. Results indicated a significant decrease in immobility time compared to control groups, suggesting robust antidepressant activity .
Study on Cytotoxicity
Another research effort focused on evaluating the cytotoxicity of this compound against human breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 25 µM, indicating potent anticancer activity. The study concluded that further exploration into its mechanisms could lead to the development of new therapeutic agents for cancer treatment .
Safety Profile
The safety profile of this compound indicates moderate toxicity levels when administered at high doses. Hazard statements include warnings for skin irritation and respiratory issues upon inhalation . Therefore, careful handling and dosage regulation are recommended during experimental applications.
Q & A
Q. What are the validated synthetic routes for 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling a fluorophenyl-thiazole intermediate with a piperazine derivative. For example, analogous compounds are synthesized via nucleophilic substitution or reductive amination under reflux in solvents like ethanol or toluene . Optimization may involve adjusting reaction temperature, stoichiometry (e.g., excess piperazine), or catalysts (e.g., CuSO₄·5H₂O in click chemistry for triazole derivatives) to improve yield and purity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is common, with LC-MS used to confirm intermediate structures .
Q. Which analytical techniques are recommended for characterizing this compound and its impurities?
Reverse-phase HPLC with UV detection (λmax ~239–288 nm) is standard for quantifying purity and identifying impurities (e.g., unreacted precursors or byproducts) . Mass spectrometry (ESI-MS) confirms molecular weight, while ¹H/¹³C NMR resolves structural features like the fluorophenyl group and piperazine ring . For stability studies, accelerated degradation under heat or light with LC monitoring can reveal decomposition pathways .
Q. What preliminary pharmacological screening models are suitable for assessing its bioactivity?
In vitro assays targeting serotonin (5-HT) receptors are prioritized, given the activity of structurally similar piperazine derivatives on 5-HT1A/2A receptors . Radioligand binding assays (e.g., using [³H]-8-OH-DPAT for 5-HT1A) quantify receptor affinity. Functional activity (agonism/antagonism) can be tested via cAMP or calcium flux assays in transfected HEK293 cells .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for specific neurotransmitter receptors?
Substitutions on the thiazole ring (e.g., electron-withdrawing groups like Cl or CF₃) or piperazine N-alkylation can modulate receptor affinity. For example, trifluoromethyl groups in analogous compounds increase lipophilicity and CNS penetration, while bulky substituents (e.g., benzoyl) may reduce off-target binding . Computational docking (e.g., AutoDock Vina) into receptor crystal structures (e.g., 5-HT2A PDB:6A94) guides rational design .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Rodent models (e.g., Sprague-Dawley rats) assess bioavailability via IV/PO dosing, with plasma samples analyzed by LC-MS/MS. Tissue distribution studies (brain, liver) clarify CNS penetration. Acute toxicity (LD₅₀) is determined via OECD Guideline 423, while subchronic studies (28-day) monitor organ histopathology . Metabolite identification via hepatocyte incubation or microsomal assays identifies potential toxic intermediates .
Q. How should researchers resolve contradictions in receptor binding data across studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or compound purity. Replicate studies with rigorously characterized batches (≥98% purity by HPLC) and standardized protocols (e.g., uniform radioligand concentrations) are critical . Meta-analysis of published Ki values for related piperazines (e.g., 1-(4-fluorophenyl)piperazine) helps contextualize results .
Q. What strategies mitigate off-target effects in functional assays?
Counter-screening against adrenergic (α1/β2), dopaminergic (D2), and histaminergic (H1) receptors identifies selectivity gaps. For example, 1-(2-fluorobenzyl)piperazine derivatives show reduced D2 binding compared to 5-HT receptors when a thiazole moiety replaces bulkier groups . Pharmacological profiling platforms (e.g., Eurofins CEREP panel) provide broad-spectrum off-target data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
